Product packaging for Glycoallocholic acid(Cat. No.:CAS No. 66421-55-4)

Glycoallocholic acid

Cat. No.: B13848582
CAS No.: 66421-55-4
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-JODXHIDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycoallocholic acid is a conjugated bile acid derivative hypothesized to be of significant interest in biochemical research. Similar to the well-characterized glycocholic acid, it is expected to be a crystalline steroidal acid that may play a role in lipid solubilization [1] . In research settings, compounds of this class are utilized to study bile acid metabolism and transport [3] . They are also valuable in pharmaceutical development for their amphiphilic properties, often serving as excipients to enhance the solubility and absorption of poorly water-soluble drug compounds [9] . The study of conjugated bile acids, including their various stereoisomers, provides crucial insights into liver function and gastrointestinal biology [6] . As with all bile acid analogs, researchers are investigating the potential role of these molecules in signaling pathways and their broader physiological impacts [9] . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO6 B13848582 Glycoallocholic acid CAS No. 66421-55-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66421-55-4

Molecular Formula

C26H43NO6

Molecular Weight

465.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15-,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1

InChI Key

RFDAIACWWDREDC-JODXHIDWSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Biosynthesis, Biotransformation, and Metabolic Dynamics of Glycoallocholic Acid

Hepatic Synthesis Pathways and Enzymatic Conjugation Mechanisms

The journey of glycoallocholic acid begins with its unconjugated precursor, allocholic acid. Unlike the more common primary bile acids that possess a cis-fused A/B ring structure (5β-stereochemistry), allo-bile acids like allocholic acid are characterized by a trans-fused A/B ring (5α-stereochemistry), resulting in a flatter steroid nucleus. core.ac.ukicepharma.com While typically found in smaller quantities in humans compared to other vertebrates, allo-bile acids can be formed in the liver through specific enzymatic pathways. abdominalkey.com

The synthesis of the allo-bile acid backbone can occur via the 5α-reduction of 7α-hydroxy- and 7α,12α-dihydroxy-3-oxo-4-cholen-24-oic acids, a reaction catalyzed by a Δ4-3-oxosteroid 5α-reductase. abdominalkey.com This pathway represents a deviation from the primary bile acid synthesis pathway where the enzyme Δ4-3-ketosteroid-5β-reductase (AKR1D1) creates the characteristic "kinked" 5β-structure of cholic acid and chenodeoxycholic acid. tandfonline.com In certain conditions, such as deficiencies in the 5β-reductase enzyme, the formation of allo-bile acids can become more prominent, highlighting their status as primary bile acids of hepatic origin in humans. abdominalkey.com

Once allocholic acid is synthesized in the liver, it undergoes conjugation, a crucial step that increases its water solubility and prepares it for secretion into the bile. wikipedia.org This process involves the attachment of an amino acid, in this case, glycine (B1666218), to the C-24 carboxyl group of allocholic acid. The conjugation is a two-step enzymatic process. First, bile acid-CoA synthetase activates the bile acid by forming a CoA thioester. Subsequently, bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the allochoyl group from CoA to glycine, forming this compound. frontiersin.org This conjugated form is then secreted into the bile. wikipedia.org

Enterohepatic Circulation of this compound: Mechanisms of Transport and Recirculation

This compound, along with other bile acids, participates in the highly efficient enterohepatic circulation, a process that recycles bile acids between the liver and the intestine. nih.govnih.gov After being secreted into the duodenum as a component of bile, this compound aids in the emulsification and absorption of dietary fats and fat-soluble vitamins. wikipedia.org

As it travels down the small intestine, the vast majority of conjugated bile acids, including this compound, are reabsorbed in the terminal ileum. nih.govfrontiersin.org This active reabsorption is primarily mediated by the apical sodium-dependent bile acid transporter (ASBT), located on the apical membrane of enterocytes. nih.govfrontiersin.org Once inside the enterocyte, bile acids are thought to be shuttled across the cell by the intestinal bile acid-binding protein (I-BABP) to the basolateral membrane. frontiersin.org From there, they are transported into the portal circulation by the heteromeric organic solute transporter OSTα-OSTβ. nih.govfrontiersin.org

The portal blood carries the reabsorbed this compound back to the liver. nih.gov In the liver, hepatocytes efficiently extract bile acids from the portal circulation via transporters on their sinusoidal membrane, such as the Na+/taurocholate cotransporting polypeptide (NTCP) and various organic anion transporting polypeptides (OATPs). nih.govnih.gov Once back inside the hepatocyte, this compound can be re-secreted into the bile, completing the circuit. nih.gov This enterohepatic circulation occurs multiple times a day, ensuring a constant supply of bile acids for digestion while maintaining a relatively small total bile acid pool. wikipedia.orgfrontiersin.org

Microbial Biotransformations of this compound within the Gut Microbiome

The small fraction of this compound that escapes reabsorption in the small intestine enters the large intestine, where it encounters a dense and diverse microbial community. frontiersin.orgnih.gov Here, it undergoes a series of biotransformations catalyzed by bacterial enzymes, significantly altering its structure and biological activity. icepharma.comd-nb.info

Deconjugation Processes and Associated Microbial Species

The initial and essential step in the microbial metabolism of this compound is deconjugation, the cleavage of the amide bond between allocholic acid and the glycine moiety. tandfonline.comjnmjournal.org This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes that are widely distributed among various bacterial phyla in the gut, including Bacteroides, Clostridium, Lactobacillus, Bifidobacterium, and Enterococcus. d-nb.infounite.itmdpi.com The deconjugation process is crucial as it is a prerequisite for most subsequent microbial transformations of the steroid nucleus. jnmjournal.orgepfl.ch By liberating the unconjugated allocholic acid, gut bacteria make it accessible to a wider range of enzymatic modifications. unite.it

Dehydroxylation and Epimerization Reactions of Bile Acids

Once deconjugated, allocholic acid can be a substrate for further microbial enzymatic reactions, such as dehydroxylation and epimerization. icepharma.comtandfonline.com A key transformation is 7α-dehydroxylation, which converts cholic acid to deoxycholic acid (DCA) and chenodeoxycholic acid to lithocholic acid (LCA). unite.it While the direct 7α-dehydroxylation of allocholic acid is less characterized, the formation of allo-deoxycholic acid (allo-DCA) from cholic acid has been observed in certain bacteria, such as Lachnoclostridium scindens. tandfonline.com This suggests that similar enzymatic machinery could potentially act on allocholic acid. The enzymes involved in 7α-dehydroxylation are encoded by the bile acid inducible (bai) operon found in a select group of gut bacteria, primarily within the Firmicutes phylum. nih.govnih.gov

Epimerization, the change in the stereochemistry of hydroxyl groups, is another significant microbial modification. tandfonline.com This process is carried out by hydroxysteroid dehydrogenases (HSDHs), which can convert the α-hydroxyl groups of bile acids to β-hydroxyl groups, or vice versa, often through an oxo-bile acid intermediate. mdpi.com For example, bacterial 7α-HSDH can oxidize the 7α-hydroxyl group, and a subsequent reduction by a 7β-HSDH can lead to the formation of an iso-bile acid. mdpi.com Such reactions further contribute to the diversity of the bile acid pool in the gut.

Emerging Concepts of Microbially Mediated Conjugation

Historically, bile acid conjugation was considered an exclusive function of the liver. However, recent discoveries have challenged this dogma, revealing that gut bacteria can also conjugate amino acids to bile acids. d-nb.info This microbially mediated conjugation introduces a new layer of complexity to bile acid metabolism. While the specific microbial species and enzymes responsible for the conjugation of allocholic acid are still under investigation, this finding suggests that the gut microbiome can both deconjugate and reconjugate bile acids, thereby dynamically modulating the bile acid pool. icepharma.com

Regulatory Mechanisms Governing this compound Homeostasis

The homeostasis of the entire bile acid pool, including this compound, is tightly regulated by a complex network of nuclear receptors that act as bile acid sensors. wikipedia.orgnih.gov The farnesoid X receptor (FXR) is a key player in this regulatory system, being highly expressed in the liver and intestine. frontiersin.orgnih.gov

When bile acid levels, including those of this compound, increase in the liver, they activate FXR. wikipedia.org Activated FXR, in turn, initiates a signaling cascade that represses the expression of key enzymes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. wikipedia.orgnih.gov

In the intestine, the activation of FXR by reabsorbed bile acids induces the expression and secretion of fibroblast growth factor 19 (FGF19) from enterocytes. wikipedia.orgfrontiersin.org FGF19 then travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes and further suppresses bile acid synthesis. wikipedia.org This feedback loop from the intestine to the liver ensures that bile acid production is tightly coupled to the size of the returning bile acid pool.

Molecular Mechanisms and Biological Roles of Glycoallocholic Acid

Receptor-Mediated Signaling and Transcriptional Regulation by Glycoallocholic Acid

This compound exerts its influence on cellular processes primarily through the activation of specific receptors, which in turn modulate the transcription of target genes. These interactions are central to its role in regulating metabolic pathways.

Farnesoid X Receptor (FXR) Interactions and Downstream Gene Expression Cascades

The farnesoid X receptor (FXR) is a key nuclear receptor that functions as a sensor for bile acids. oaepublish.comijbs.com Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to the promoters of target genes, thereby regulating their expression. oaepublish.commdpi.com This regulation is crucial for the feedback control of bile acid synthesis, as well as cholesterol and triglyceride metabolism. oaepublish.com

FXR activation initiates a cascade of gene expression changes. For instance, it can suppress the expression of bile acid synthesis enzymes through the regulation of the short heterodimer partner (SHP) or fibroblast growth factor (FGF) pathways. nih.gov In the intestine, activated FXR induces the expression of FGF15/19, which then signals to the liver to suppress the abnormal elevation of total bile acids. nih.gov Furthermore, FXR plays a role in regulating the expression of transporters involved in the enterohepatic circulation of bile acids, such as the organic solute transporter alpha/beta (OSTα/β). nih.gov

The interaction between different bile acids and FXR can be selective, leading to varied downstream effects. For example, while chenodeoxycholic acid (CDCA) is a potent activator of FXR, other bile acids like cholic acid (CA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA) act as selective FXR agonists, demonstrating gene-specific activation. nih.gov This selectivity arises from the different conformations that FXR adopts upon binding to each specific bile acid, which in turn leads to differential regulation of individual FXR target genes. nih.gov

Table 1: FXR-Mediated Gene Regulation by Bile Acids This table summarizes the differential effects of various bile acids on the activation of the Bile Salt Export Pump (BSEP) promoter, a target of FXR.

Bile AcidFold Increase in BSEP Promoter Activity
Chenodeoxycholic acid (CDCA)25-fold
Deoxycholic acid (DCA)20-fold
Cholic acid (CA)18-fold
Ursodeoxycholic acid (UDCA)8-fold
Data sourced from in vitro transactivation assays. nih.gov

Takeda G protein-coupled Receptor 5 (TGR5) Activation and Cellular Responses

This compound also signals through the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor. wikipedia.orgmdpi.com TGR5 activation is implicated in a variety of physiological processes, including the regulation of energy homeostasis, glucose metabolism, and inflammatory responses. mdpi.comfrontiersin.org

Upon binding of a bile acid ligand, TGR5 activates Gs protein, leading to the stimulation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgfrontiersin.org This signaling cascade can lead to various cellular responses. For example, TGR5 activation has been shown to promote energy expenditure and lipid metabolism, which can help reduce lipid accumulation. frontiersin.org It also plays a role in protecting tissues from injury by inhibiting inflammatory and oxidative stress pathways. frontiersin.org

The activation of TGR5 can also influence the secretion of glucagon-like peptide-1 (GLP-1), a hormone that increases glucose-induced insulin (B600854) secretion. wikipedia.orgfrontiersin.org This highlights the receptor's role in glucose homeostasis.

Investigation of Other Nuclear Receptors (e.g., PXR, VDR) and Metabolic Crosstalk

Beyond FXR and TGR5, other nuclear receptors, including the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR), are also activated by bile acids and contribute to metabolic regulation. abdominalkey.comnih.govnih.gov These receptors act as sensors that coordinately regulate a network of genes involved in bile acid synthesis, conjugation, and transport. nih.gov

PXR is activated by lithocholic acid (LCA) and its metabolite, 3-keto-LCA. abdominalkey.comnih.gov Activated PXR represses the expression of genes involved in bile acid synthesis and induces the expression of detoxification enzymes and transporters. abdominalkey.comfrontiersin.org In the intestine, PXR activation has been shown to induce the expression of FGF15. nih.gov

The VDR is also activated by LCA and 3-keto-LCA. abdominalkey.comnih.gov Activation of VDR by these toxic secondary bile acids induces the expression of the metabolizing enzyme CYP3A4, which detoxifies bile acids in the intestine. nih.gov VDR signaling can also repress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. nih.gov This crosstalk between different nuclear receptors highlights the intricate regulatory network that governs bile acid and lipid metabolism. ijbs.com

Interactions of this compound with Membrane Transporters and Channels (e.g., ASBT, NTCP, OSTα/β)

The enterohepatic circulation of bile acids is a highly efficient process facilitated by a series of transporters located in the liver and intestine. uzh.ch this compound, as a conjugated bile acid, interacts with these transporters to be absorbed, transported, and secreted.

The key transporters involved in this process include the apical sodium-dependent bile acid transporter (ASBT or SLC10A2) and the Na+-taurocholate cotransporting polypeptide (NTCP or SLC10A1). uzh.chsolvobiotech.comguidetopharmacology.org ASBT is located on the apical membrane of enterocytes in the ileum and is responsible for the initial uptake of bile acids from the intestinal lumen. uzh.ch NTCP is found on the basolateral membrane of hepatocytes and mediates the uptake of bile acids from the portal blood into the liver. solvobiotech.comscienceopen.com

Once inside the enterocytes, bile acids are transported across the basolateral membrane into the portal circulation by the heterodimeric organic solute transporter alpha/beta (OSTα/β). uzh.chguidetopharmacology.org In the liver, after being taken up by NTCP and other transporters like OATPs, bile acids are secreted into the bile canaliculi primarily by the bile salt export pump (BSEP). solvobiotech.com

The expression and function of these transporters are tightly regulated, in part by the very bile acids they transport, through nuclear receptors like FXR. nih.gov This creates a feedback loop that helps maintain bile acid homeostasis.

Table 2: Key Transporters in Enterohepatic Circulation of Bile Acids This table provides an overview of the primary transporters involved in the circulation of bile acids, including this compound.

TransporterLocationFunction
ASBT (SLC10A2) Apical membrane of ileal enterocytesUptake of bile acids from the intestine
NTCP (SLC10A1) Basolateral membrane of hepatocytesUptake of bile acids from portal blood into the liver
OSTα/β Basolateral membrane of enterocytesEfflux of bile acids from enterocytes into portal blood
BSEP (ABCB11) Canalicular membrane of hepatocytesSecretion of bile acids into bile
Information compiled from multiple sources. uzh.chsolvobiotech.comguidetopharmacology.org

Modulation of Enzymatic Activities and Lipid Metabolism Pathways by this compound

This compound and other bile acids play a significant role in modulating the activity of enzymes involved in lipid metabolism. ijbs.commdpi.com This modulation occurs through both direct and indirect mechanisms, often involving the activation of nuclear receptors.

One of the key pathways regulated by bile acids is fatty acid metabolism. nih.gov Through the activation of FXR, bile acids can influence the expression of genes involved in both fatty acid synthesis and oxidation. nih.gov For example, FXR activation can lead to the inhibition of lipogenic enzymes. mdpi.com

Furthermore, bile acids can influence the expression of enzymes involved in their own synthesis and conjugation. ijbs.com The rate-limiting enzyme in the classic pathway of bile acid synthesis is cholesterol 7α-hydroxylase (CYP7A1). ijbs.com The expression of CYP7A1 is tightly regulated by bile acids through FXR-mediated pathways to maintain bile acid homeostasis. nih.gov

The activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, is another mechanism through which bile acids can influence lipid metabolism. nih.govmdpi.com Activation of AMPK can lead to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. nih.govmdpi.com

Influence of this compound on Cellular Permeability and Antimicrobial Mechanisms

In addition to its roles in metabolism, glycocholic acid (a closely related conjugated bile acid) has been shown to possess antimicrobial properties, particularly against Gram-negative bacteria. frontiersin.orgnih.gov This activity is largely attributed to its amphipathic nature, which allows it to interact with and disrupt bacterial cell membranes. frontiersin.orgnih.govfrontiersin.org

Studies have demonstrated that glycocholic acid can increase the permeability of the outer membrane of Gram-negative bacteria like E. coli and Salmonella enterica. frontiersin.orgnih.govfrontiersin.org This increased permeability can lead to the leakage of cytoplasmic contents and can also enhance the susceptibility of the bacteria to antibiotics. frontiersin.orgnih.govfrontiersin.org The mechanism involves compromising the integrity of the bacterial membrane. frontiersin.orgnih.gov

Furthermore, glycocholic acid has been observed to inhibit bacterial motility by repressing the transcription of flagellin (B1172586) (fliC). frontiersin.orgnih.gov It can also reduce the frequency of bacterial conjugation, a process of horizontal gene transfer that can contribute to the spread of antibiotic resistance. frontiersin.orgnih.gov This is associated with a decrease in the formation of conjugative pili. frontiersin.orgnih.gov These findings suggest that conjugated bile acids like this compound can play a role in modulating the gut microbiota. nih.gov

Table 3: Antimicrobial Effects of Glycocholic Acid on Gram-Negative Bacteria This table outlines the observed antimicrobial mechanisms of glycocholic acid.

MechanismEffect
Membrane Permeability Increases permeability and compromises the integrity of the bacterial membrane, leading to leakage of cytoplasmic proteins.
Antibiotic Susceptibility Enhances susceptibility to various antibiotics.
Bacterial Motility Significantly reduces motility by repressing flagellin (fliC) transcription.
Bacterial Conjugation Reduces the frequency of conjugation and the occurrence of conjugative pili.
Data based on studies on Enterobacteriaceae species. frontiersin.orgnih.govfrontiersin.orgnih.gov

Advanced Analytical and Bioanalytical Methodologies in Glycoallocholic Acid Research

High-Resolution Chromatographic Techniques for Separation and Quantification of Glycoallocholic Acid

High-resolution chromatography is fundamental in distinguishing this compound from its isomers and other bile acids. The coupling of these separation techniques with mass spectrometry provides the sensitivity and specificity required for robust quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone in the analysis of bile acids, including this compound. mdpi.com This technique offers high sensitivity and specificity, allowing for the detection and quantification of individual bile acids even at low concentrations in complex biological samples like plasma, urine, and feces. mdpi.comsciex.comshimadzu.com Ultra-performance liquid chromatography (UPLC), a high-resolution form of LC, when paired with MS, further enhances the separation efficiency, enabling the resolution of isobaric and isomeric bile acids within a short analysis time. researchgate.netfrontiersin.orgmdpi.com

Method development for LC-MS/MS analysis of this compound involves careful optimization of several parameters. Reversed-phase chromatography, often utilizing a C18 column, is commonly employed for separation. frontiersin.orgnih.gov The mobile phase typically consists of an aqueous component with additives like ammonium (B1175870) acetate (B1210297) or formic acid and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comfrontiersin.orgnih.gov Gradient elution is crucial for resolving the complex mixture of bile acids present in biological samples. nih.gov

For detection, electrospray ionization (ESI) in the negative ion mode is generally preferred for bile acids as it provides excellent sensitivity. sciex.com The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity for quantitative analysis. researchgate.net In this mode, specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

A study on the quantification of a closely related compound, glycocholic acid, in human serum using isotope dilution UPLC-ESI-MS/MS demonstrated the power of this technique. The method achieved a lower limit of quantification of 0.05 ng/mL and showed good precision and accuracy. nih.gov Similar methodologies can be applied for the analysis of this compound. metabolomicscentre.ca

Table 1: Exemplary LC-MS/MS Parameters for Bile Acid Analysis

ParameterTypical SettingReference
Chromatography UPLC/UHPLC researchgate.netmdpi.com
Column Reversed-phase C18 or equivalent mdpi.comnih.gov
Mobile Phase A Water with 0.1% formic acid or ammonium acetate mdpi.comnih.gov
Mobile Phase B Acetonitrile/Methanol with 0.1% formic acid mdpi.comnih.gov
Ionization Electrospray Ionization (ESI), Negative Mode sciex.comresearchgate.net
MS Detection Triple Quadrupole (QqQ) in MRM mode mdpi.comthermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of bile acids. wikipedia.org However, due to the low volatility and polar nature of bile acids like this compound, a derivatization step is mandatory prior to GC analysis. shimadzu.comsigmaaldrich.com This process involves chemically modifying the polar functional groups (hydroxyl and carboxyl groups) to increase the volatility and thermal stability of the analytes. shimadzu.comgcms.cz

A common derivatization strategy for bile acids involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Other silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also used. sigmaaldrich.comresearchgate.net

Once derivatized, the bile acids can be separated on a GC column, typically a non-polar or medium-polar capillary column, and detected by a mass spectrometer. wikipedia.orgshimadzu.com GC-MS offers excellent chromatographic resolution, often superior to LC for certain isomers, and provides characteristic mass spectra that aid in identification. shimadzu.com The use of selected ion monitoring (SIM) can enhance the sensitivity and selectivity of the analysis. thermofisher.com

Research on the simultaneous quantitative analysis of urinary oxysterols and bile acids using GC-MS has demonstrated its utility in metabolic studies. nih.gov While LC-MS/MS is more commonly used for conjugated bile acids due to the direct analysis without derivatization, GC-MS remains a valuable tool, particularly for comprehensive profiling of both conjugated and unconjugated bile acids after hydrolysis. nih.govshimadzu.com

Liquid Chromatography (LC) Hyphenated with Mass Spectrometry (MS) (e.g., LC-MS/MS, UPLC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of bile acids, including this compound. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise chemical structure and stereochemistry of these molecules. nih.gov

Proton (¹H) NMR provides information about the number and chemical environment of protons in the molecule. The chemical shifts, coupling constants, and signal multiplicities in a ¹H NMR spectrum are characteristic of the bile acid's structure. For instance, specific resonances can be assigned to the protons of the steroid nucleus, the side chain, and the glycine (B1666218) conjugate. nih.govchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.govchemicalbook.com Each unique carbon atom in the this compound structure will give a distinct signal in the ¹³C NMR spectrum.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning all the ¹H and ¹³C signals and confirming the connectivity of atoms within the molecule. nih.gov These experiments allow for the complete and unambiguous structural characterization of this compound.

A study on the characterization of various bile acids in aqueous media using NMR demonstrated the ability to obtain detailed structural information, including stereochemical assignments, which is critical for understanding their biological function. nih.gov While NMR is generally less sensitive than MS-based methods and therefore not typically used for trace quantification in biological samples, it is the gold standard for structural confirmation of isolated compounds or synthesized standards. nih.govdrajaysharma.co.in

Spectroscopic and Immunochemical Approaches for this compound Detection (e.g., immunoassays, densitometry)

While chromatographic methods coupled with mass spectrometry are the gold standard for detailed bile acid analysis, other techniques like immunoassays and densitometry offer alternative approaches for detection and quantification, particularly in clinical settings. frontiersin.orgnih.gov

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to its target antigen. eurofinsus.commdpi.comnih.gov For this compound, a specific antibody would be raised against it. These assays can be highly sensitive and are often amenable to high-throughput screening. nih.govpromega.com However, a significant challenge with immunoassays for bile acids is the potential for cross-reactivity with other structurally similar bile acids, which can affect the accuracy of the results. nih.gov The development of highly specific monoclonal antibodies is crucial to overcome this limitation.

Densitometry , often used in conjunction with thin-layer chromatography (TLC) or high-performance thin-layer chromatography (HPTLC), provides a means for quantifying separated compounds directly on the TLC plate. nih.govsciencepublishinggroup.comjst.go.jp After chromatographic separation of the bile acids, the plate is treated with a reagent that visualizes the spots, and the intensity of the spots is measured with a densitometer. nih.govcapes.gov.br This method is relatively simple and cost-effective but generally offers lower sensitivity and resolution compared to LC-MS. nih.govnih.gov

Table 2: Comparison of Spectroscopic and Immunochemical Methods

MethodPrincipleAdvantagesDisadvantagesReference
Immunoassay (ELISA) Antigen-antibody bindingHigh sensitivity, high throughputPotential for cross-reactivity, requires specific antibodies nih.goveurofinsus.comnih.gov
Densitometry (with HPTLC) Quantifies spots on a TLC plateSimple, cost-effectiveLower sensitivity and resolution than LC-MS nih.govnih.govjst.go.jp

Targeted and Untargeted Metabolomics and Lipidomics Platforms for Comprehensive Bile Acid Profiling

Untargeted metabolomics provides a global, unbiased snapshot of all detectable metabolites in a sample, including this compound. cmbio.iometabolon.com This approach is hypothesis-generating and can reveal unexpected changes in bile acid metabolism. frontiersin.org High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS, coupled with LC is typically used for untargeted analysis. frontiersin.org

Targeted metabolomics , in contrast, focuses on the precise and accurate quantification of a predefined set of metabolites, such as a panel of bile acids that includes this compound. researchgate.netcreative-proteomics.com This hypothesis-driven approach utilizes techniques like LC-MS/MS with MRM to achieve high sensitivity and specificity for the target analytes. researchgate.netcreative-proteomics.com Targeted methods are often used to validate findings from untargeted studies or to monitor specific metabolic pathways. frontiersin.org

Both targeted and untargeted approaches have been successfully applied to study the role of bile acids in various diseases. For example, a study combining untargeted and targeted metabolomics revealed alterations in bile acid metabolism, including changes in glycocholic acid levels, in a mouse model of Alzheimer's disease. frontiersin.org Such platforms provide a systems-level view of bile acid homeostasis and can offer valuable insights into the biological role of this compound. researchgate.netcmbio.io

Isotope Dilution Mass Spectrometry for High-Precision Quantification of this compound

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. osti.govrsc.org This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample at the beginning of the sample preparation process. nih.govnih.govosti.gov

The isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, derivatization (if applicable), and chromatographic separation. osti.gov Any sample loss during preparation will affect both the analyte and the internal standard equally. The concentration of the endogenous analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard using a mass spectrometer. osti.gov

IDMS, particularly when coupled with LC-MS/MS, effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and accurate quantification. nih.gov This method is often used to develop reference measurement procedures and to certify reference materials. nih.govucl.ac.uk A candidate reference measurement procedure for the quantification of glycocholic acid in human serum using ID-LC-MS/MS has been developed, highlighting the suitability of this approach for achieving high accuracy in bile acid analysis. nih.gov The principles of this method are directly applicable to the precise quantification of this compound.

Chemical Synthesis and Derivatization Strategies for Glycoallocholic Acid Analogs

Methodologies for Amide Bond Formation in Glycoallocholic Acid Synthesis

The crucial step in synthesizing this compound is the formation of an amide bond between the carboxylic acid of the allocholic acid steroid nucleus and the amino group of glycine (B1666218). This reaction, a type of acylation, requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. fishersci.it Several classical and modern methods are employed to achieve this conjugation efficiently.

Mixed Anhydride (B1165640) Method

A widely used technique for amide bond formation is the mixed anhydride method. researchgate.net This process involves activating the carboxylic acid of allocholic acid by reacting it with an alkyl chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. highfine.com This reaction forms a highly reactive mixed carbonic-carboxylic acid anhydride intermediate. nih.govresearchgate.net The activated intermediate is then immediately reacted with a glycine ester (e.g., glycine methyl or ethyl ester) to form the corresponding ester of this compound. highfine.com A final hydrolysis step, typically using an aqueous base like sodium hydroxide, cleaves the ester to yield the final this compound product. highfine.com This method is advantageous due to its use of low-cost reagents and generally good yields. highfine.com

Acyl Chloride Method

The acyl chloride method involves converting the carboxylic acid group of allocholic acid into a more reactive acyl chloride. fishersci.itwikipedia.org This transformation is typically achieved by treating the bile acid with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). researchgate.netpressbooks.pub The reaction with thionyl chloride is often preferred as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. pressbooks.pub The resulting allocholoyl chloride is a highly electrophilic species that reacts readily with glycine or its ester, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form the amide bond. fishersci.itwikipedia.org

Azide (B81097) Method

While the classical acyl azide method (Curtius reaction) is less common for direct bile acid-amino acid conjugation, azides are used in modern synthetic strategies. For instance, steroid derivatives can be converted to azide derivatives using reagents like sodium azide. mdpi.comresearchgate.net These azide-functionalized steroids can then be coupled with alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to create triazole-linked conjugates. researchgate.net This approach allows for the modular assembly of complex bile acid analogs.

Peptide Coupling Reagents

Modern peptide synthesis has furnished a vast array of efficient coupling reagents that are directly applicable to the synthesis of this compound. fishersci.it These reagents activate the carboxylic acid in situ, allowing for a one-step conjugation with the amine. They are known for high coupling rates, mild reaction conditions, and minimizing side reactions like racemization. peptide.com These reagents can be broadly categorized into carbodiimides, and phosphonium (B103445) or aminium/uronium salts. fishersci.itsigmaaldrich.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate carboxylic acids to form a reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.itpeptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to improve efficiency and suppress racemization. peptide.com

Phosphonium/Aminium Salts : This class includes widely used reagents such as PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.com HATU is generally more reactive than HBTU due to the properties of its HOAt leaving group. peptide.comsigmaaldrich.com These reagents require a base, like N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction. fishersci.it

Table 1: Comparison of Common Peptide Coupling Reagents

Reagent FamilyExample(s)Activating GroupAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCO-acylisoureaCost-effective, efficient. fishersci.itCan cause racemization without additives; DCC byproduct (DCU) is poorly soluble. fishersci.itpeptide.com
Phosphonium Salts PyBOP, PyAOPOBt or OAt esterHigh coupling efficiency, rapid reactions. sigmaaldrich.comByproducts can be hazardous (BOP). peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUOBt, OAt or Oxyma esterVery efficient, fast, widespread use. sigmaaldrich.com HATU and COMU are highly reactive. peptide.comBenzotriazole-based reagents are potentially explosive; can cause side reactions (guanidinylation). sigmaaldrich.com

Semi-Synthetic Routes from Cholic Acid Precursors

This compound is structurally distinct from the more common glycocholic acid due to the stereochemistry at the C-5 position. Allocholic acid possesses a 5α configuration (A/B rings are trans-fused), whereas cholic acid has a 5β configuration (A/B rings are cis-fused). wgtn.ac.nz Since cholic acid is an abundant and inexpensive starting material, efficient methods for its conversion to the allo-isomer are highly valuable. cdnsciencepub.com

A key strategy for this "allomerization" involves a two-step process of oxidation followed by stereoselective reduction. cdnsciencepub.comresearchgate.net

Oxidation : A protected derivative of cholic acid (e.g., methyl cholate (B1235396) with protected 7α and 12α hydroxyl groups) is oxidized at the C-3 position to a ketone. This 3-oxo-5β-steroid is then further oxidized to form a 1,4-dien-3-one intermediate. cdnsciencepub.com This can be accomplished in a single step using Barton's procedure, which employs a catalytic amount of benzeneseleninic anhydride with a stoichiometric oxidant. cdnsciencepub.com

Stereoselective Reduction : The 1,4-dien-3-one is then reduced to establish the desired 5α configuration. This often involves a two-stage reduction. First, catalytic hydrogenation, for example using Wilkinson's catalyst, reduces the double bonds to yield the saturated 3-oxo-5α-cholanoate (the allo-ketone). cdnsciencepub.com Second, the ketone at C-3 is reduced to the required 3α-hydroxyl group. This is achieved with high stereoselectivity using a sterically hindered reducing agent like K-Selectride, which preferentially attacks from the less hindered equatorial direction to produce the axial 3α-alcohol, yielding methyl allocholate. cdnsciencepub.comresearchgate.net

Once the allocholic acid scaffold is obtained, it is conjugated with glycine using one of the amide bond formation methods described in section 5.1 to produce this compound.

Design and Synthesis of Chemically Modified this compound Probes

To investigate the biological functions, transport, and metabolic fate of this compound, chemically modified probes are synthesized. This involves careful consideration of the molecule's inherent stereochemistry and the development of strategies for introducing labels.

The stereochemistry of the allocholic acid nucleus is complex, with a trans-fused A/B ring system (5α) and α-oriented hydroxyl groups at positions C-3, C-7, and C-12. wgtn.ac.nz Any synthetic modification must proceed with high stereospecificity to retain the desired configuration, as biological activity is often highly dependent on the precise three-dimensional structure. psu.edursc.org

Regioselectivity is a major challenge due to the presence of three similar secondary hydroxyl groups. frontiersin.org To modify one specific hydroxyl group, for example in the creation of an ether or ester linkage for a probe, the other two must be temporarily protected. This requires a multi-step sequence of protection and deprotection reactions. For instance, methods have been developed for the regioselective oxidation or protection of the different hydroxyl groups on the cholic acid scaffold, and these principles are applicable to allocholic acid. wgtn.ac.nzfrontiersin.org The different reactivity of the hydroxyl groups (e.g., C-3 vs. C-7 vs. C-12) can be exploited, but often requires carefully chosen reagents and conditions to achieve the desired selective modification. mdpi.comfrontiersin.org

Isotopically labeled versions of this compound are indispensable tools for metabolic research, allowing its pathways to be traced in vivo. mdpi.com Both stable isotopes and radioisotopes are used.

Stable Isotopes : These non-radioactive labels are the preferred choice for human studies. mdpi.com Common stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). mdpi.comisotope.com this compound can be labeled by:

Using ¹³C- or ¹⁵N-labeled glycine in the final conjugation step.

Synthesizing the allocholic acid precursor with ¹³C or ²H incorporated into the steroid skeleton or the side chain. mdpi.com The resulting labeled molecules are detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Commercially available kits provide stable isotope-labeled bile acid standards to aid in these quantification studies. isotope.comisotope.com

Radioisotopes : Tritium (³H) and carbon-14 (B1195169) (¹⁴C) are common radioisotopes used for high-sensitivity tracer studies. mdpi.comnih.gov The synthesis involves incorporating a radiolabeled precursor, such as [¹⁴C]cholic acid or glycine labeled with ³H or ¹⁴C. When preparing ³H-labeled bile acids, the label is preferably placed on the aliphatic side chain (e.g., at C-22, 23) rather than the steroid nucleus, as side-chain labels show greater stability and are less likely to be lost during enterohepatic circulation and metabolic conversion. nih.gov

Comparative Biochemical and Evolutionary Perspectives of Glycoallocholic Acid

Phylogenetic Distribution and Species-Specific Bile Acid Profiles

The presence of bile acids with a 5α-configuration, known as allo-bile acids, is a significant trait in vertebrate evolution, often appearing as a major component of bile in non-mammalian species. nih.gov While mammals predominantly synthesize 5β-bile acids, which have a characteristic "bent" steroid nucleus, many fish, reptiles, and birds produce substantial quantities of "flat" 5α-bile acids. nih.govnih.gov Glycoallocholic acid, as a conjugated form of allocholic acid, is found where the parent compound is synthesized and glycine (B1666218) conjugation is an available pathway.

Allocholic acid itself has been identified in a diverse array of species. For instance, it is a probable major bile acid in the white sucker (Catostomus commersoni), a species of fish. nih.gov Its presence is also noted in certain lizards and birds, where 5α-bile acids can be the dominant primary bile acids. nih.gov The distribution is not always simple; some species may have a mix of 5α and 5β bile acids, reflecting a transitional or specialized evolutionary state. A comprehensive review of 677 vertebrate species revealed that while C27 bile alcohols are dominant in early-evolving fish and C27 bile acids are common in reptiles, C24 bile acids (the class to which allocholic acid belongs) are present in all vertebrate classes. nih.gov The presence of C24 allo-bile acids is specifically noted as occurring under three circumstances: as dominant primary bile acids in some lizards and birds, as trace primary bile acids in species like the germ-free rabbit, or as secondary bile acids formed by intestinal bacteria. nih.gov

The table below summarizes the documented presence of the parent compound, allocholic acid, which is a prerequisite for the formation of this compound, in various species.

Phylogenetic Group Species Bile Acid Profile Notes Reference(s)
Fish White Sucker (Catostomus commersoni)Allocholic acid is a major bile acid component. nih.gov
Reptiles Various LizardsAllocholic acid can be a dominant primary bile acid. nih.gov
Birds Various SpeciesAllocholic acid can be a dominant primary bile acid. nih.gov
Mammals Rabbit (Oryctolagus cuniculus)Trace amounts of primary allocholic acid found in germ-free individuals. nih.gov

This table indicates the presence of the precursor, allocholic acid. This compound would be formed in species that both produce allocholic acid and utilize glycine for conjugation.

Developmental Trajectories and Ontogenetic Changes in this compound Metabolism

The expression of specific bile acids can vary significantly throughout an organism's life, a phenomenon known as ontogenetic change. Research indicates that allo-bile acids, including allocholic acid, are often associated with fetal or larval stages of development. caymanchem.com This suggests a potential role for these "flat" bile acids in the unique physiological environment of the developing embryo or larva, which differs markedly from that of the adult.

In rats, for example, a study on the ontogenic changes of the bile acid pool revealed that allocholic acid appeared only early in development. nih.gov This transient expression occurred despite low expression of the 5α-reductase enzyme, hinting at a highly regulated and specific role during this life stage. Similarly, in humans and other mammals, the bile acid profile of a fetus is distinct from that of an adult, often characterized by a different composition and conjugation pattern. nih.gov For instance, fetal sheep have a bile acid pool that is smaller and compositionally different from that of newborn lambs and adult sheep, with different ratios of cholic acid to chenodeoxycholic acid. nih.gov

While direct studies on this compound's developmental trajectory are limited, the evidence for its precursor, allocholic acid, points to a pattern of downregulation with maturity in many species. caymanchem.comnih.gov The appearance of allocholic acid in adult mammals is rare and typically associated with pathological conditions like bile duct inflammation leading to cancer or during periods of active liver regeneration, suggesting a re-activation of developmental pathways. caymanchem.com

Comparative Analysis of Receptor Binding Affinities Across Diverse Organisms

Bile acids exert many of their physiological effects by acting as signaling molecules that bind to and activate specific nuclear and membrane-bound receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). amegroups.orgnih.gov The affinity and efficacy with which a bile acid binds to these receptors can vary significantly depending on the bile acid's structure and the specific species' receptor, reflecting a co-evolutionary relationship. oup.com

Allocholic acid is a known ligand for the mouse Farnesoid X Receptor (FXR). uniprot.org This indicates that in species possessing both allocholic acid and FXR, this bile acid can play a direct role in regulating the transcription of genes involved in bile acid, lipid, and glucose homeostasis. uniprot.org The binding of a ligand like allocholic acid to the FXR ligand-binding domain induces a conformational change in the receptor, which then modulates gene expression. frontiersin.org However, receptor specificity can be pronounced. For example, mouse FXR is more responsive to cholic acid than human FXR, which in turn is more potently activated by chenodeoxycholic acid. uniprot.org This suggests that the binding affinity of this compound for FXR would likely differ between a fish, a reptile, and a mammal. The addition of the glycine conjugate can also alter binding affinity compared to the unconjugated form. researchgate.net

The TGR5 receptor, a G-protein coupled receptor, is activated by a range of bile acids, leading to downstream effects on inflammation, energy metabolism, and insulin (B600854) secretion. mdpi.comoatext.comfrontiersin.org While specific studies measuring the binding affinity of this compound to TGR5 from diverse organisms are not widely available, different bile acids exhibit a hierarchy of activation potential. For instance, in humans, the secondary bile acid lithocholic acid is a potent TGR5 agonist. researchgate.net Given that TGR5 is expressed in a wide range of tissues and species, from fish to mammals, it is plausible that this compound interacts with this receptor in species where it is present, contributing to the regulation of metabolic and inflammatory pathways. frontiersin.orgexplorationpub.com

Evolutionary Implications of Bile Acid Conjugation and Transformation

The structural diversity of bile acids across vertebrates is a product of a long evolutionary history, reflecting adaptations to different diets, metabolic requirements, and gut environments. The evolution of the 5α (allo) configuration and the process of amino acid conjugation are two key aspects of this history.

The transition from C27 bile alcohols, common in early-evolving fish, to C24 bile acids, prevalent in most mammals, represents a major evolutionary trend towards a more complex and regulated system for cholesterol elimination. nih.govuchicago.edu The 5α-configuration of allocholic acid is considered a more ancient, or at least alternative, feature compared to the 5β-configuration that dominates in mammals. core.ac.uk The "flat" topography of 5α-bile acids, resulting from the A/B trans ring junction, contrasts with the "kinked" shape of 5β-bile acids. nih.gov This structural difference likely impacts their physicochemical properties, such as their ability to form micelles, and their interactions with receptors and transporters. The persistence of 5α-bile acid synthesis in various vertebrate lineages suggests it offers a functional advantage in those specific physiological contexts. nih.govoup.com

Bile acid conjugation with an amino acid, such as glycine or taurine (B1682933), is another critical evolutionary adaptation. nih.gov This process, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), significantly increases the water solubility of bile acids and prevents their passive reabsorption in the upper intestine, allowing them to reach the distal intestine to perform their digestive and signaling functions. nih.govnumberanalytics.com The choice between glycine and taurine for conjugation varies considerably among species. nih.gov While humans can use both, mice almost exclusively use taurine, and other species have different preferences. nih.govnih.gov This variation is linked to the evolution of the BAAT enzyme itself, which has undergone gene duplication and loss events throughout mammalian history. nih.gov The evolutionary pressure for taurine versus glycine conjugation may relate to the availability of these amino acids or the specific properties they confer upon the bile salt, such as stability at different pH levels. nih.gov Furthermore, the delivery of taurine to the gut microbiome via bile acid deconjugation may have co-evolutionary benefits, as taurine can be used by gut bacteria as an energy source. nih.gov The existence of this compound, therefore, sits (B43327) at the intersection of these two major evolutionary trajectories: the retention of an ancient steroid ring configuration and the sophisticated biochemical process of amino acid conjugation.

Advanced Topics and Emerging Research Directions in Glycoallocholic Acid Studies

Systems Biology and Network Analysis of Bile Acid Metabolism

Metabolic network analysis has been instrumental in identifying shifts in bile acid synthesis pathways associated with various conditions. For instance, studies have used this approach to reveal altered bile acid profiles in the context of Alzheimer's disease, suggesting that changes in cholesterol clearance and bile acid synthesis, including the pathways that may involve glycoallocholic acid precursors, are linked to the disease's pathophysiology. nih.govescholarship.orgbiorxiv.org These analyses can pinpoint key enzymes and regulatory genes that influence the balance of different bile acid species. biorxiv.org

Interplay of this compound with the Gut Microbiome and Host Physiology (e.g., host-microbe signaling mechanisms)

The gut microbiome plays a pivotal role in bile acid metabolism, transforming primary bile acids synthesized in the liver into a diverse array of secondary bile acids. This bi-directional relationship, often termed the gut microbiota-bile acid axis, is crucial for host physiology. frontiersin.org While the direct transformation of this compound by specific gut microbes is an area requiring more research, the broader interactions between the microbiome and the bile acid pool are well-documented. Gut bacteria possess a variety of enzymes, such as bile salt hydrolases (BSH), which deconjugate glycine (B1666218) or taurine (B1682933) from primary bile acids, a necessary first step for further modifications. nih.govfrontiersin.org

Host-microbe signaling is a complex process where microbial metabolites, including secondary bile acids, act as signaling molecules that can influence host immune responses, metabolic regulation, and even the integrity of the gut barrier. nih.govens-lyon.fr For instance, some secondary bile acids can activate host receptors like the farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which are involved in glucose homeostasis and inflammation. frontiersin.orgnih.govnih.gov The accumulation of certain conjugated bile acids, like glycoursodeoxycholic acid, due to microbial modulation has been shown to inhibit intestinal FXR signaling, leading to improved metabolic outcomes. embopress.org Although the specific signaling roles of this compound are still being uncovered, its presence in studies linking gut microbiota alterations to metabolic changes suggests it is an active participant in this complex interplay. mdpi.comresearchgate.net

Computational Modeling and In Silico Prediction of this compound Interactions

Computational modeling and in silico prediction are becoming indispensable tools in understanding the complex biological roles of molecules like this compound. These approaches allow researchers to simulate and predict interactions between biomolecules, helping to guide and refine wet-lab experimentation. maynoothuniversity.ie For bile acids, computational methods can be used to predict their interactions with various proteins, including metabolic enzymes and cellular receptors. mdpi.comresearchgate.net

One of the key applications of in silico modeling is the prediction of drug-target interactions and drug-drug interactions, particularly those mediated by cytochrome P450 enzymes, which are also involved in bile acid synthesis. mdpi.com By creating structure-activity relationship (SAR) models, scientists can predict how a compound like this compound might be metabolized or how it might interfere with the metabolism of other substances. mdpi.com These predictive models are built using extensive datasets of known interactions and can achieve high accuracy. mdpi.comnih.gov

Furthermore, computational models are being developed to simulate entire metabolic pathways, such as glycan biosynthesis and liver metabolism. nih.govresearchgate.net These models can incorporate various factors to predict the outcomes of metabolic processes under different conditions. nih.gov For this compound, such models could predict its formation, degradation, and potential interactions with other molecules within a complex biological system. Molecular docking simulations, a common in silico technique, can predict the binding affinity and conformation of this compound with specific protein targets, offering insights into its potential biological functions and mechanisms of action. researchgate.net While specific in silico studies focusing exclusively on this compound are still emerging, the existing computational frameworks for drug discovery and metabolic modeling provide a robust foundation for future research. nih.govnih.govmdpi.com

Innovations in In Vitro and Ex Vivo Experimental Model Systems for this compound Research (e.g., organoids, precision-cut tissue slices, advanced cell cultures)

Research into the specific functions of bile acids like this compound is greatly enhanced by the development of advanced experimental models that more accurately mimic human physiology. These systems bridge the gap between traditional cell cultures and in vivo animal studies. jove.com

Precision-Cut Tissue Slices (PCTS) are a valuable ex vivo model. These thin slices of tissue, often from the liver or intestine, maintain the complex three-dimensional cellular architecture and cell-cell interactions of the original organ. tandfonline.comnih.govresearchgate.net This makes them highly suitable for studying organ-specific metabolism and toxicity of various compounds, including bile acids. tandfonline.comnih.govphysoc.org For example, precision-cut liver slices (PCLS) have been validated as a model for studying drug-induced cholestasis, as they retain the expression of key bile acid transporters and metabolic enzymes. jove.comnih.gov Similarly, precision-cut intestinal slices (PCIS) are used to investigate the transport and cytotoxicity of different bile acids. tandfonline.com

Organoids represent a significant leap forward in in vitro modeling. These are three-dimensional, self-organizing micro-tissues grown from stem cells that can differentiate to form structures mimicking organs like the liver, intestine, and lung. nih.govfrontiersin.orgmoleculardevices.comrndsystems.com Liver organoids, for instance, develop hepatocyte-like properties, including bile transport functions, making them an excellent platform for high-throughput toxicity screening and studying diseases related to bile acid metabolism. frontiersin.orgrndsystems.com Intestinal organoids can be used to study nutrient uptake, barrier function, and interactions with the gut microbiota. rndsystems.comnih.gov A key advantage of organoids is the ability to generate them from patient-derived stem cells, opening the door for personalized medicine research. moleculardevices.comnih.gov The plasticity of cholangiocyte organoids, which can resume their in vivo characteristics upon transplantation, further highlights their potential for both research and regenerative medicine. nih.gov

Advanced cell cultures continue to evolve, with the development of 3D culture systems that better replicate the in vivo environment compared to traditional 2D monolayers. These systems, along with organoids and PCTS, provide researchers with a powerful toolkit to investigate the specific effects and mechanisms of this compound in a controlled yet physiologically relevant setting.

Unexplored Biological Roles and Mechanistic Hypotheses for this compound

While research has begun to shed light on this compound, many of its potential biological roles and the underlying mechanisms remain to be fully elucidated. Current findings, often placing it in the context of broader metabolic shifts, allow for the formulation of several mechanistic hypotheses that warrant further investigation.

One emerging area of interest is the potential role of bile acids in the central nervous system (CNS). acs.orgnih.gov Studies have identified various bile acids in post-mortem brain tissue and cerebrospinal fluid, with altered profiles being associated with neurodegenerative diseases like Alzheimer's. nih.govacs.orgnih.gov The presence of genes for the alternative bile acid synthesis pathway in the brain suggests local production, while the detection of other bile acids points to possible transport from the gut microbiome to the brain. nih.govescholarship.orgacs.org The specific function of this compound within the CNS is currently unknown, but its identification in these studies suggests it may have a yet-to-be-discovered role in neural health or disease. acs.orgnih.govuni.luuni.lu

Another hypothesis relates to its involvement in cardiometabolic diseases. Research has shown that the levels of this compound, among other bile acids, are significantly altered in relation to the severity of calcific aortic valve stenosis (CAVS), suggesting a potential role in the pathogenesis of this disease. researchgate.net Similarly, its levels have been correlated with changes in free fatty acids following dietary interventions, pointing towards a role in lipid metabolism and energy homeostasis. mdpi.comresearchgate.net The mechanisms could involve interaction with known bile acid receptors like FXR or TGR5, or perhaps novel signaling pathways.

Finally, the interaction of this compound with the host immune system is largely unexplored. Given that other secondary bile acids are known to modulate immune responses, it is plausible that this compound also possesses immunomodulatory properties. frontiersin.org Future research could investigate its effects on immune cells, inflammatory signaling, and its role in maintaining gut homeostasis and defending against pathogens. The intricate connections between the gut microbiota, bile acid metabolism, and host immunity present a fertile ground for discovering novel functions of this particular bile acid. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Glycoallolic acid in biological samples, and how can researchers validate these methods?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for analyzing bile acids like glycoallocholic acid due to its high sensitivity and specificity. Researchers should optimize sample preparation steps, such as protein precipitation or solid-phase extraction, to minimize matrix interference. Method validation must include parameters like linearity (e.g., R² > 0.99), limit of detection (LOD), and intra-/inter-day precision (CV < 15%) . For quantification, isotope-labeled internal standards (e.g., deuterated this compound) are recommended to correct for ionization variability.

Q. How can researchers design experiments to synthesize this compound with high purity, and what characterization techniques are essential?

  • Methodological Answer : Synthesis protocols should follow established methods for bile acid conjugation, such as coupling allocholic acid with glycine via carbodiimide-mediated amide bond formation. Reaction conditions (e.g., pH, temperature, stoichiometry) must be rigorously controlled. Post-synthesis, purity should be confirmed using nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Purity thresholds (e.g., ≥95%) and residual solvent analysis (via GC-MS) should align with guidelines for biochemical reagents .

Q. What are the best practices for conducting a systematic literature review on this compound using academic databases like Google Scholar?

  • Methodological Answer : Use advanced search operators in Google Scholar (e.g., "this compound" AND ("metabolism" OR "biosynthesis")) combined with date filters to focus on recent studies (2018–2025). The "Cited by" feature identifies influential papers, while author profiles help track experts in bile acid research. Cross-reference findings with PubMed and Web of Science to ensure coverage of interdisciplinary studies .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways of this compound (e.g., hepatic vs. microbial metabolism) be resolved methodologically?

  • Methodological Answer : Contradictory findings often arise from model system differences (e.g., in vitro hepatocytes vs. in vivo gut microbiota). Researchers should perform comparative studies using isotopic tracing (e.g., ¹³C-labeled this compound) in both humanized mouse models and ex vivo fecal cultures. Meta-analyses of existing data should account for variables like diet, host genetics, and microbiota composition. Tools like PRISMA guidelines ensure systematic data synthesis .

Q. What experimental considerations are critical when designing in vitro studies to assess the hepatotoxicity of this compound?

  • Methodological Answer : Use primary human hepatocytes or HepG2 cells with confirmed bile acid transporter expression (e.g., NTCP, BSEP). Dose-response curves should span physiological (nM–µM) and pathophysiological (mM) ranges. Include controls for cell viability (MTT assay) and oxidative stress markers (e.g., glutathione levels). Transcriptomic profiling (RNA-seq) can identify pathways like FXR signaling, while confocal microscopy visualizes intracellular bile acid accumulation .

Q. How can untargeted metabolomics approaches elucidate the interactions between this compound and gut microbiota?

  • Methodological Answer : Employ fecal fermentation models incubated with this compound under anaerobic conditions. Untargeted LC-MS metabolomics, paired with multivariate analysis (e.g., PCA or OPLS-DA), identifies microbial metabolites (e.g., deconjugated allocholic acid). Bioinformatics tools like GNPS or MetaboAnalyst 5.0 annotate spectral data and map metabolic networks. Validation requires targeted MS/MS and comparison with synthetic standards .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?

  • Methodological Answer : Mixed-effects models account for intra-subject variability in repeated-measures designs. Non-linear regression (e.g., sigmoidal curves) quantifies EC₅₀ values. For omics data, false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons. Open-source tools like R/Bioconductor or Python’s SciPy suite enable reproducible analysis .

Q. How should researchers address discrepancies in this compound’s reported solubility and stability across experimental conditions?

  • Methodological Answer : Conduct stability studies under physiologically relevant conditions (e.g., pH 2–8, 37°C). Use dynamic light scattering (DLS) to monitor aggregation and UPLC for degradation product analysis. Solubility should be measured in biorelevant media (e.g., FaSSIF/FeSSIF) rather than pure solvents. Data must be reported with explicit details on buffer composition and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.